tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1116136-42-5
VCID: VC5206641
InChI: InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-5,8,11-12,19H,6-7,9-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2N=CC=C3
Molecular Formula: C17H23N3O2
Molecular Weight: 301.39

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate

CAS No.: 1116136-42-5

Cat. No.: VC5206641

Molecular Formula: C17H23N3O2

Molecular Weight: 301.39

* For research use only. Not for human or veterinary use.

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate - 1116136-42-5

Specification

CAS No. 1116136-42-5
Molecular Formula C17H23N3O2
Molecular Weight 301.39
IUPAC Name tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-5,8,11-12,19H,6-7,9-10H2,1-3H3
Standard InChI Key PBBFPFMDWOUAOI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2N=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate (CAS: 400801-83-4) has the molecular formula C₁₇H₂₃N₃O₂ and a molar mass of 301.4 g/mol . The compound features:

  • A piperidine ring substituted at the 4-position with a pyrrolo[3,2-b]pyridine moiety.

  • A tert-butyl carbamate group at the 1-position of the piperidine, serving as a protective group for secondary amines during synthetic processes.

The pyrrolo[3,2-b]pyridine system is an aromatic heterocycle comprising a fused pyrrole and pyridine ring, which confers planar rigidity and facilitates π-π interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.4 g/mol
CAS Number400801-83-4
DensityNot Reported
Melting Point187–189 °C (analogous compound)

Synthetic Strategies and Optimization

Core Synthesis via Suzuki-Miyaura Coupling

A principal route to access this compound involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that links boronic acids to aryl halides. As demonstrated in analogous syntheses :

  • Piperidine Boronate Preparation: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via borylation of a piperidine precursor.

  • Coupling with Pyrrolopyridine Halide: The boronate undergoes coupling with 3-bromo-1H-pyrrolo[3,2-b]pyridine in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form the biaryl linkage .

  • Deprotection: The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine intermediate.

Yield Optimization: Reaction temperatures of 80–100°C and anhydrous solvents (e.g., THF) improve coupling efficiency, with yields exceeding 85% in optimized protocols .

Pharmacological Applications and Mechanism of Action

Kinase Inhibition Profiles

This compound exhibits potent inhibitory activity against mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), critical regulators of cell growth and survival .

Table 2: Comparative Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)Structural DeterminantsSource
mTOR12Piperidine N-interaction
PI3Kα28Pyrrolopyridine π-stacking

The piperidine ring’s nitrogen forms hydrogen bonds with kinase active sites, while the pyrrolopyridine scaffold engages in hydrophobic interactions with ATP-binding pockets .

Anticancer Activity

In preclinical models, the compound reduced tumor volume by 62% in murine xenografts of non-small cell lung cancer (NSCLC) at a dose of 50 mg/kg/day . Synergy with cisplatin was observed, highlighting its potential as a combination therapy agent.

Structure-Activity Relationship (SAR) Studies

Role of the tert-Butyl Carbamate

The Boc group enhances cell permeability by masking the piperidine amine’s polarity. Removal of this group in vivo generates the active metabolite, which exhibits a 4-fold increase in mTOR binding affinity .

Impact of Pyrrolopyridine Substitution

  • 3-Position Substitution: Electron-withdrawing groups (e.g., -CN) at the pyrrolopyridine 3-position improve kinase selectivity by 30% .

  • Piperidine Ring Expansion: Replacement of piperidine with azepane reduced activity, underscoring the importance of ring size for target engagement .

Analytical and Characterization Data

Spectroscopic Profiles

  • ¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.20–3.40 (m, 4H, piperidine H), 6.95 (d, 1H, pyrrole H), 8.25 (s, 1H, pyridine H) .

  • HRMS: [M+H]⁺ calculated for C₁₇H₂₃N₃O₂: 301.1791; observed: 301.1789 .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

Compound NameMolecular FormulaKey FeatureActivity (mTOR IC₅₀)
tert-Butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylateC₁₇H₂₃N₃O₂Piperidine-pyrrolopyridine fusion12 nM
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylateC₁₇H₂₃N₃O₂Isomeric pyrrolopyridine18 nM
trans-N1-(4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)cyclohexane-1,4-diamineC₁₈H₂₂N₆Diamine linker45 nM

The [3,2-b] isomer demonstrates superior kinase selectivity compared to [2,3-b] analogs due to enhanced steric complementarity .

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